1,1-Difluoro-4-propylcyclohexane
Overview
Description
1,1-Difluoro-4-propylcyclohexane, also known as DFPC, is a cyclic organic compound. It has a molecular formula of C9H16F2, an average mass of 162.220 Da, and a monoisotopic mass of 162.122009 Da . This compound is part of the cycloalkanes family, which only contains carbon-hydrogen bonds and carbon-carbon single bonds .
Molecular Structure Analysis
Cycloalkanes, such as 1,1-Difluoro-4-propylcyclohexane, are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . The general formula for a cycloalkane composed of n carbons is CnH2n . In the case of 1,1-Difluoro-4-propylcyclohexane, there are 9 carbons and 16 hydrogens, fitting this formula .Scientific Research Applications
The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in fields such as medicine, agriculture, or materials sciences . The fluorine substituents play a role in both ring-forming and ring-opening reactions, as well as methods for obtaining difluorocyclopropanes as single enantiomers . Several examples are provided to highlight the biological importance of this class of compounds .
The chemistry of cyclopropane derivatives is one of the most intensively developing fields of organic chemistry. In the past decade, many investigations have been made to develop new chemo-, regio-, and stereoselective methods for the synthesis and transformations of cyclopropane derivatives . These investigations gained significant interest because cyclopropane and cyclopropene fragments are present in the structures of many biologically active substances, such as antibiotics, anti-cancer, and antimycotic preparations, controllers of plant growth and fruit ripening, and insecticides .
Geminal dihalocyclopropanes, especially the fluoro derivatives, form an important class of organic compounds, which have the ability to participate in synthetically useful reactions due to the presence of both, ring strain and of the gem-dihalomethylene fragment . Thus, they are of interest not only for the direct application as biologically active substances and functional materials but also as precursors to other fluorine-containing compounds .
properties
IUPAC Name |
1,1-difluoro-4-propylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2/c1-2-3-8-4-6-9(10,11)7-5-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPYQBVSXKWOFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-4-propylcyclohexane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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